2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
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Overview
Description
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydropyridine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with a suitable ketone or aldehyde under acidic or basic conditions to form the desired benzothiazole ring. The reaction conditions often involve heating the mixture to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine moiety, known for its biological activities.
2-(Pyridin-2-yl)imidazole: Similar in structure but with an imidazole ring, used in medicinal chemistry.
2-(Pyridin-2-yl)thiazole: Features a thiazole ring and is studied for its antimicrobial properties.
Uniqueness
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with a tetrahydropyridine ring and a pyridine moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-pyridin-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h3-4,6,8H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZOKRLWYXCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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